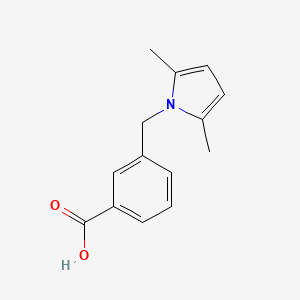

3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Description

Contextualization of Pyrrole (B145914) and Benzoic Acid Scaffolds in Modern Drug Discovery Research

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.govbiolmolchem.com Its presence in a vast array of natural products and synthetic drugs underscores its versatility and importance. nih.gov Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net The electronic properties of the pyrrole ring, coupled with its ability to engage in various intermolecular interactions, make it a valuable component in the design of molecules that can effectively interact with biological targets. mdpi.com

Similarly, the benzoic acid scaffold is a fundamental building block in the development of pharmaceuticals. Its carboxylic acid group can act as a key interaction point with biological macromolecules, often serving as a hydrogen bond donor and acceptor. This feature is crucial for the binding of drugs to their respective targets. Benzoic acid derivatives have been successfully incorporated into a multitude of approved drugs, highlighting their significance in medicinal chemistry.

The combination of these two scaffolds into a single molecular entity, as seen in 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid, offers the potential for synergistic or novel biological effects. The 2,5-dimethyl substitution on the pyrrole ring can enhance lipophilicity and modulate the electronic nature of the ring, while the methylene (B1212753) linker provides conformational flexibility, allowing the molecule to adopt optimal orientations for target binding.

Significance of the this compound Motif for Advanced Chemical Biology Investigations

While the broader class of 2,5-dimethylpyrrole-containing benzoic acid derivatives has been the subject of some investigation, the specific this compound isomer remains a relatively underexplored area of chemical biology. The majority of published research has concentrated on the 4-substituted isomer, leaving the potential of the 3-substituted motif largely untapped.

The positional isomerism of the benzoic acid moiety is expected to have a profound impact on the molecule's three-dimensional structure and its resulting biological activity. The "meta" substitution pattern in the 3-isomer, as opposed to the "para" arrangement in the 4-isomer, will dictate a different spatial orientation of the carboxylic acid group relative to the pyrrole ring. This variation can lead to differential binding affinities and selectivities for biological targets. Advanced chemical biology investigations into this specific motif could therefore unveil novel structure-activity relationships and identify unique biological targets that are not engaged by the more studied 4-isomer.

Overview of Research Trajectories for 2,5-Dimethylpyrrole-Containing Benzoic Acid Derivatives

Research into 2,5-dimethylpyrrole-containing benzoic acid derivatives has primarily focused on the synthesis of various analogs and the evaluation of their biological activities, with a significant emphasis on antimicrobial and antitubercular applications. researchgate.netnih.govresearchgate.netresearchgate.net Studies have shown that derivatives of the 4-substituted isomer, in particular, exhibit promising activity against a range of bacterial and mycobacterial strains. researchgate.netnih.gov

The general synthetic approach to these compounds often involves the condensation of a substituted aminobenzoic acid with 2,5-hexanedione (B30556) to form the pyrrole ring, followed by further modifications. The exploration of different linkers between the pyrrole and benzoic acid moieties, as well as substitutions on both rings, has been a key strategy in the quest for compounds with improved potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANBDJDZJQTPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2,5 Dimethyl Pyrrol 1 Ylmethyl Benzoic Acid and Its Analogs

Strategies for the Synthesis of the Core 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid Structure

The construction of the this compound scaffold involves the formation of the 2,5-dimethylpyrrole ring and its linkage to the benzoic acid moiety. Several synthetic strategies can be envisioned for this purpose, primarily revolving around the robust and widely used Paal-Knorr pyrrole (B145914) synthesis.

Reported Synthetic Routes for Pyrrole-Benzoic Acid Conjugates, including related structures such as 2-methyl-3-(2,5-dimethylpyrrol-1-yl) benzoic acid

The synthesis of pyrrole-benzoic acid conjugates is a well-established field, with numerous reports detailing the preparation of various isomers and substituted analogs. A common approach involves the condensation of an aminobenzoic acid with a 1,4-dicarbonyl compound. For instance, the synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid is achieved by the reaction of 4-aminobenzoic acid with acetonylacetone (2,5-hexanedione) in the presence of a suitable catalyst. This reaction provides a direct and efficient route to the N-arylpyrrole structure.

While a specific synthetic route for "2-methyl-3-(2,5-dimethylpyrrol-1-yl) benzoic acid" is not extensively detailed in the readily available literature, its synthesis can be postulated based on established methodologies. A plausible approach would involve the Paal-Knorr condensation of 3-amino-2-methylbenzoic acid with acetonylacetone. The presence of the methyl group at the 2-position of the benzoic acid ring may influence the reaction conditions required for efficient cyclization. The existence of related complex structures such as 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid suggests the feasibility of synthesizing such substituted analogs.

A proposed synthetic scheme for 3-(2,5-Dimethylpyrrol-1-yl)benzoic acid is presented in the table below, based on the well-documented Paal-Knorr reaction.

Table 1: Proposed Synthesis of 3-(2,5-Dimethylpyrrol-1-yl)benzoic acid

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 3-Aminobenzoic acid | Acetonylacetone | Paal-Knorr condensation | 3-(2,5-Dimethylpyrrol-1-yl)benzoic acid |

Specific Synthesis Approaches for 2,5-Dimethylpyrrole-Benzoic Acid Derivatives

To synthesize the target molecule, This compound , which features a methylene (B1212753) linker between the pyrrole and benzoic acid moieties, a different strategy is required. A highly plausible route involves the alkylation of 2,5-dimethylpyrrole with a suitable derivative of 3-methylbenzoic acid, such as 3-(bromomethyl)benzoic acid. This reaction would proceed via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the benzylic carbon, displacing the bromide.

Alternatively, a Paal-Knorr reaction starting from 3-(aminomethyl)benzoic acid and acetonylacetone would also yield the desired product. This approach leverages a commercially available or readily synthesized starting material containing the required methylene linker.

Application of Established Methodologies (e.g., Paal-Knorr Reaction) in Pyrrole Ring Formation

The Paal-Knorr reaction is a cornerstone in the synthesis of substituted pyrroles and is directly applicable to the formation of the 2,5-dimethylpyrrole ring in the target compounds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then cyclizes and dehydrates to form the aromatic pyrrole ring. wikipedia.org

The versatility of the Paal-Knorr reaction allows for the use of a wide range of primary amines, including those bearing various functional groups and substituted aromatic rings. This makes it an ideal method for introducing the benzoic acid moiety onto the pyrrole nitrogen. The reaction conditions can often be tuned to accommodate sensitive functional groups on the amine starting material.

Derivatization and Analog Generation Strategies

Once the core this compound structure is obtained, its carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, enabling the generation of a diverse library of analogs. These modifications are crucial for exploring the structure-activity relationships of the compound.

Synthesis of Hydrazide Analogs and Related Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiazolidinones, Azetidinones)

A key intermediate for derivatization is the corresponding hydrazide, which can be readily synthesized from the carboxylic acid. The general procedure involves the conversion of the carboxylic acid to its corresponding ester, followed by treatment with hydrazine (B178648) hydrate (B1144303). rjptonline.org

Synthesis of Hydrazide: this compound is first esterified, for example, by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to yield methyl 3-(2,5-dimethyl-pyrrol-1-ylmethyl)benzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) under reflux to produce 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)benzohydrazide. rjptonline.org

This hydrazide is a pivotal building block for the synthesis of various five-membered heterocyclic rings:

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the hydrazide through several methods. One common approach involves the reaction of the hydrazide with an appropriate isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized.

Oxadiazoles: 1,3,4-Oxadiazoles are readily accessible from the hydrazide. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) derivatives typically proceeds through the formation of a Schiff base by condensing the hydrazide with an aromatic aldehyde. This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring. nih.gov

Azetidinones: 2-Azetidinone (β-lactam) rings can also be constructed from the Schiff base intermediate derived from the hydrazide. The cycloaddition reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a common method for forming the four-membered azetidinone ring. nih.gov

A study on the closely related 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide has demonstrated the successful synthesis of a variety of these heterocyclic derivatives, providing a strong precedent for the analogous transformations of the 3-substituted isomer. researchgate.netresearchgate.net

Table 2: Representative Derivatization Reactions of Pyrrolylbenzohydrazide Analogs

| Starting Material | Reagents | Product Heterocycle |

| Pyrrolylbenzohydrazide | Aromatic Aldehyde, then Thioglycolic Acid | Thiazolidinone |

| Pyrrolylbenzohydrazide | Aromatic Aldehyde, then Chloroacetyl Chloride/Triethylamine | Azetidinone |

Incorporation of Diverse Substituents for Expanding Chemical Space and Exploring Biological Activities

The generation of analogs with diverse substituents is a key strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound. The synthetic routes described above for the formation of various heterocyclic rings from the hydrazide intermediate allow for the incorporation of a wide range of substituents.

By varying the aromatic aldehyde used in the synthesis of Schiff bases, a multitude of substituents can be introduced onto the thiazolidinone and azetidinone rings. These substituents can include electron-donating and electron-withdrawing groups, halogens, and other heterocyclic moieties. The nature of these substituents can significantly impact the biological activity of the final compounds. nih.govbohrium.com For example, the introduction of different aryl groups can influence the lipophilicity, electronic properties, and steric profile of the molecule, all of which can affect its interaction with biological targets. nih.govbohrium.com

The exploration of these derivatization strategies allows for the creation of a focused library of compounds around the this compound scaffold, enabling a systematic investigation of its potential as a pharmacophore.

Synthesis of Fluoroheterocyclic Systems Incorporating the Pyrrole Motif

The introduction of fluorine into heterocyclic systems is a key strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties. For analogs of this compound, fluorination can be targeted at either the pyrrole ring or the benzylic methylene bridge.

Direct Electrophilic Fluorination of the Pyrrole Ring: The most direct approach for synthesizing fluoropyrroles is the electrophilic fluorination of the C-H bonds of the pyrrole ring. worktribe.com The reagent of choice for this transformation is often Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). worktribe.comorganic-chemistry.org However, a significant challenge in the fluorination of simple, electron-rich pyrroles is their propensity to undergo oxidative polymerization, as reagents like Selectfluor™ are sufficiently oxidizing to initiate this side reaction. worktribe.com

To circumvent polymerization, a common strategy involves the use of pyrrole substrates bearing electron-withdrawing groups. worktribe.comresearchgate.net These groups decrease the electron density of the pyrrole ring, reducing its susceptibility to oxidation and allowing for more selective fluorination. worktribe.com While the benzoic acid group in the target molecule is electron-withdrawing, its effect is insulated by the methylene bridge; the 2,5-dimethylpyrrole moiety itself remains highly electron-rich, posing a challenge for direct fluorination without competing oxidation. worktribe.com

Alternative Fluorination Strategies: Given the challenges of direct fluorination on electron-rich pyrroles, alternative methods are often employed. One such method involves constructing the fluorinated pyrrole ring from fluorinated precursors. For example, a catalyst-free conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes can yield monofluorinated pyrrole derivatives. nih.gov

Another synthetic avenue involves targeting other positions in the molecule. For analogs of this compound, the benzylic C(sp³)–H bonds of the methylene bridge are potential sites for fluorination. Methodologies for benzylic C-H fluorination often utilize radical-based pathways. beilstein-journals.org Reagents such as N-Fluorobenzenesulfonimide (NFSI), sometimes initiated by photocatalysis or AIBN, can effectively achieve this transformation. rsc.org This approach would yield analogs such as 3-(fluoro(2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid, incorporating fluorine without attempting to modify the sensitive pyrrole ring directly. organic-chemistry.org

Advanced Analytical Characterization Techniques in Synthetic Studies

The structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical methods. Each technique provides unique insights into the molecular architecture, confirming the success of synthetic transformations.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum of this compound is expected to show a combination of characteristic absorptions from the benzoic acid moiety and the N-substituted pyrrole ring. The most prominent feature of the carboxylic acid is a very broad O-H stretching band, typically found between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding. vscht.cz The carbonyl (C=O) stretch of the aryl carboxylic acid gives a strong absorption in the 1700–1680 cm⁻¹ region. vscht.cz

The pyrrole ring contributes to C-H stretching vibrations, while the aromatic benzoic acid ring shows =C–H stretching bands between 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. Other notable bands include C=C stretching from the aromatic and pyrrole rings (1600-1400 cm⁻¹) and C-N stretching vibrations. researchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 (Broad) |

| Aromatic Ring (=C-H) | Stretch | 3100 - 3000 |

| Alkyl (-C-H) | Stretch | 3000 - 2850 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1680 |

| Aromatic/Pyrrole (C=C) | Stretch | 1600 - 1400 |

| Pyrrole (C-N) | Stretch | ~1300 - 1180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would provide distinct signals for each type of proton. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield (>10 ppm). Protons on the benzoic acid ring would appear in the aromatic region (7.2-8.2 ppm), with splitting patterns determined by their substitution. The two equivalent C-H protons on the pyrrole ring are predicted to be a singlet around 5.8-6.0 ppm. mdpi.comresearchgate.net The methylene bridge (–CH₂–) protons would likely be a sharp singlet, while the two equivalent methyl groups (–CH₃) on the pyrrole ring would also produce a singlet, typically at a more upfield chemical shift. mdpi.comresearchgate.net

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Aromatic (-C₆H₄-) | 7.2 - 8.2 | Multiplet | 4H |

| Pyrrole (-CH=CH-) | ~5.9 | Singlet | 2H |

| Methylene (-CH₂-) | ~5.2 | Singlet | 2H |

| Methyl (-CH₃) | ~2.1 | Singlet | 6H |

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected at a downfield shift (>165 ppm). Carbons of the benzoic acid ring would resonate between 125-140 ppm, while the pyrrole ring carbons are expected around 108 ppm (for C-H) and 129 ppm (for C-CH₃). mdpi.comresearchgate.net The methylene bridge carbon and the methyl group carbons would appear at more upfield shifts.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | >165 |

| Aromatic (-C₆H₄-) | 125 - 140 |

| Pyrrole (-C-CH₃) | ~129 |

| Pyrrole (-CH=) | ~108 |

| Methylene (-CH₂-) | ~48 |

| Methyl (-CH₃) | ~12 |

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. For this compound (C₁₄H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (229.11 g/mol ). A common fragmentation pathway for N-benzyl derivatives involves the cleavage of the C-N bond connecting the benzyl (B1604629) group to the nitrogen atom. core.ac.uknih.gov This would likely result in a prominent peak corresponding to the tropylium (B1234903) ion or a related benzylic carbocation (e.g., m/z 91 for C₇H₇⁺) and a fragment representing the 2,5-dimethylpyrrole radical. core.ac.uk

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₄H₁₅NO₂⁺ | 229 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₈H₈O₂]⁺ | [M - C₆H₇N]⁺ | 136 |

| [C₆H₈N]⁺ | [2,5-dimethylpyrrole + H]⁺ | 94 |

Elemental Analysis: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a pure sample of this compound, with the molecular formula C₁₄H₁₅NO₂, the experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the calculated theoretical values. researchgate.netsigmaaldrich.com This technique serves as a fundamental confirmation of purity and composition following synthesis.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 73.34 |

| Hydrogen (H) | 6.59 |

| Nitrogen (N) | 6.11 |

| Oxygen (O) | 13.96 |

Structure Activity Relationship Sar Studies of 3 2,5 Dimethyl Pyrrol 1 Ylmethyl Benzoic Acid Derivatives

Elucidation of Key Structural Features Dictating Biological Activity for Benzoic Acid Derivatives Containing a Pyrrole (B145914) Group

The biological activity of benzoic acid derivatives incorporating a pyrrole group is dictated by several key structural features. The spatial arrangement and electronic properties of the pyrrole ring, the benzoic acid moiety, and the methylene (B1212753) linker are all critical for pharmacological efficacy.

The benzoic acid moiety serves as another key interaction point. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its presence is often essential for anchoring the molecule to a specific target, such as an enzyme's active site. The position of the carboxylic acid group on the benzene (B151609) ring is also a determining factor in the molecule's activity. In the case of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid, the meta substitution pattern of the carboxylic acid group dictates a specific three-dimensional orientation of the pyrrole and benzoic acid rings relative to each other.

The methylene linker connecting the pyrrole nitrogen to the benzoic acid ring provides conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be critical for fitting into a binding pocket. The length and nature of this linker are important parameters in SAR studies; for instance, altering the linker could significantly impact the molecule's activity by changing the distance and orientation between the two ring systems.

Impact of Substituent Modifications and Positional Isomerism on Pharmacological Interactions

Modifications to the substituents on both the pyrrole and benzoic acid rings, as well as changes in their positional isomerism, have a profound impact on the pharmacological interactions of these derivatives.

For instance, the introduction of a halogen atom at different positions on the benzoic acid ring can lead to variations in activity due to a combination of electronic and steric effects. A fluorine atom, for example, is a weak electron-withdrawing group and is small in size, while an iodine atom is larger and more lipophilic.

Substituent Modifications on the Pyrrole Ring: While the parent compound has methyl groups at the 2 and 5 positions, modifications at the 3 and 4 positions of the pyrrole ring can also be explored. Introducing different alkyl or aryl groups at these positions would alter the steric and electronic profile of the pyrrole ring, which could fine-tune the binding affinity and selectivity of the compound.

Quantitative Analysis of Physicochemical Properties (e.g., Lipophilicity) in Relation to Biological Potency

The biological potency of this compound derivatives is often quantitatively related to their physicochemical properties, with lipophilicity being a particularly important parameter. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to cross biological membranes and reach its target site.

A parabolic relationship often exists between lipophilicity and biological activity. Compounds with very low lipophilicity may have poor membrane permeability and thus exhibit low activity. Conversely, compounds with very high lipophilicity may become trapped in lipid bilayers or exhibit non-specific binding, also leading to reduced activity. Therefore, an optimal lipophilicity range is often sought for a given series of compounds to achieve maximum biological potency.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate biological activity with physicochemical descriptors such as log P, molar refractivity (MR), and electronic parameters (e.g., Hammett constants). These studies can lead to mathematical models that predict the biological activity of novel derivatives before their synthesis.

Below is an interactive data table illustrating a hypothetical QSAR study for a series of this compound derivatives, where substituents are varied on the benzoic acid ring.

| Compound ID | Substituent (R) | Position of R | log P | Biological Potency (IC50, µM) |

| 1 | H | - | 3.5 | 10.2 |

| 2 | 4-Cl | para | 4.1 | 5.8 |

| 3 | 4-F | para | 3.7 | 8.1 |

| 4 | 4-CH3 | para | 4.0 | 6.5 |

| 5 | 4-OCH3 | para | 3.6 | 9.5 |

| 6 | 3-Cl | meta | 4.2 | 4.9 |

| 7 | 2-Cl | ortho | 4.1 | 15.3 |

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that increasing lipophilicity through the addition of a chloro or methyl group at the para or meta position enhances potency, while a substituent at the ortho position is detrimental to activity, possibly due to steric hindrance.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches (e.g., Comparative Molecular Field Analysis (CoMFA)) in Rational Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), are powerful computational tools used in the rational design of novel derivatives of this compound. nih.govresearchgate.netnih.gov CoMFA correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.govresearchgate.netnih.gov

The CoMFA methodology involves the following key steps:

Molecular Modeling and Alignment: A set of molecules with known biological activities is built and their low-energy conformations are determined. These molecules are then aligned based on a common substructure or a pharmacophore hypothesis. nih.gov

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. nih.gov

Partial Least Squares (PLS) Analysis: The calculated field values are used as independent variables and the biological activities as dependent variables in a PLS analysis. This statistical method generates a 3D-QSAR model that can predict the activity of new compounds. nih.gov

Contour Map Visualization: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, green contours may indicate regions where bulky substituents are favored for steric interactions, while yellow contours may indicate where they are disfavored. Similarly, blue contours might show where electropositive groups are beneficial, and red contours where electronegative groups are preferred. nih.gov

By interpreting these contour maps, medicinal chemists can gain valuable insights into the structural requirements for optimal pharmacological activity and rationally design new derivatives of this compound with improved potency and selectivity. For instance, if a CoMFA study on a series of these compounds revealed a large green contour near the 4-position of the benzoic acid ring, it would suggest that introducing a bulky substituent at this position could enhance biological activity.

Mechanistic Investigations and Molecular Interactions of 3 2,5 Dimethyl Pyrrol 1 Ylmethyl Benzoic Acid Derivatives

Identification and Characterization of Molecular Targets and Binding Mechanisms.

Derivatives of the 2,5-dimethylpyrrole scaffold have been investigated for their antimycobacterial properties, with evidence pointing towards the inhibition of essential components of the mycobacterial cell wall synthesis machinery. Computational studies suggest that the mycolic acid transporter MmpL3 is a plausible target for certain N-aryl-2,5-dimethylpyrroles. mdpi.com MmpL3 is a critical inner membrane protein responsible for transporting trehalose (B1683222) monomycolate, an essential precursor for the mycobacterial outer membrane, making it a valuable therapeutic target. researchgate.netnih.gov N-aryl-2,5-dimethylpyrrole derivatives designed as hybrids of known antitubercular agents BM212 and SQ109, the latter of which is a known MmpL3 inhibitor, have shown promising activity against susceptible, drug-resistant, and intracellular mycobacteria. mdpi.comnih.gov Docking studies indicate that these pyrrole (B145914) derivatives likely bind to the MmpL3 protein in a manner similar to that of SQ109. mdpi.com

Another key enzyme in mycobacterial fatty acid synthesis is the Enoyl-Acyl Carrier Protein Reductase (InhA). InhA is a vital enzyme in the type II fatty acid synthase (FASII) pathway, which is responsible for producing the long-chain fatty acid precursors of mycolic acids. It is the primary target for the frontline anti-tuberculosis drug isoniazid. While numerous classes of InhA inhibitors have been identified, including diaryl ethers and triclosan (B1682465) derivatives, the currently reviewed literature does not establish a direct inhibitory link between 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid or its closely related derivatives and the InhA enzyme.

Initially, 2,5-dimethyl pyrrol-1-yl-benzoic acid derivatives were identified as small molecule inhibitors of the Ephrin (EPH) receptor-ephrin ligand interaction, a key signaling system involved in numerous physiological and pathological processes. Early studies reported that these compounds could block the binding of ephrin A5 to the EPHA2 receptor with inhibitory potencies in the low micromolar range. However, subsequent investigations revealed significant discrepancies in these findings, with later experiments showing the compounds to be substantially less potent.

This inconsistency prompted further investigation, which led to the classification of these 2,5-dimethyl pyrrol-1-yl derivatives as pan-assay interference compounds (PAINS). PAINS are compounds known to produce false positive results in high-throughput screening assays through non-specific mechanisms rather than by specific binding to a biological target. Research has suggested that the observed biological activity of these pyrrole derivatives is not due to the monomeric compound itself. Instead, it is proposed that these compounds can undergo chemical modifications, likely oxidation followed by spontaneous polymerization, when exposed to air and light. These resulting polymeric mixtures, with an average molecular mass of 40 kDa, are believed to be the actual chemical entities responsible for the promiscuous biological activity and non-specific inhibition observed in various assays, including the EPH-ephrin binding assays.

| Compound Derivative | Original Reported IC50 (µM) | Later Reported IC50 (µM) | Target Interaction |

|---|---|---|---|

| Derivative 1 | 65 | 1,683 | ephrin A5 - EPHA2 |

| Derivative 2 | 33 | >2,000 | ephrin A5 - EPHA2 |

Data sourced from conflicting studies on the inhibition of the ephrin A5 interaction with the EPHA2 receptor, highlighting the inconsistencies that led to their classification as PAINS.

The 2,5-dimethylpyrrole benzoic acid scaffold has been linked to the inhibition of Anthrax Lethal Factor (LF). Specifically, the derivative 4-(2,5-dimethylpyrrolyl)-2-hydroxybenzoic acid has been identified as an inhibitor of this critical virulence factor. Anthrax Lethal Factor is a zinc-dependent metalloproteinase and one of the three protein components that form the anthrax toxin secreted by Bacillus anthracis. LF disrupts host cell signaling pathways, leading to cell death, and is a primary target for the development of therapeutics against anthrax infection. The identification of a 2,5-dimethylpyrrole derivative as an LF inhibitor indicates that this chemical class can interact with and inhibit metalloproteinase enzymes involved in bacterial pathogenesis.

Serotonin N-acetyltransferase (AANAT) is the penultimate enzyme in the biosynthesis of melatonin, regulating the circadian rhythm of this crucial hormone. As a key regulatory point, AANAT is an attractive target for pharmacological modulation. However, a review of the available scientific literature did not yield any studies demonstrating that this compound or its derivatives modulate the activity of Serotonin N-Acetyltransferase.

The characterization of 2,5-dimethyl pyrrol-1-yl derivatives as PAINS provides significant insight into their potential interactions with a wide range of biological targets. The PAINS classification inherently suggests that these compounds are not specific to a single enzyme or receptor but are prone to non-specific interactions that can lead to positive results in many different biological assays. The proposed mechanism for this promiscuity involves the spontaneous formation of polymers from the initial small molecule. These resulting polymeric substances are likely the agents responsible for the observed broad-spectrum activity, which could involve mechanisms such as protein aggregation or non-specific surface binding rather than a defined interaction with a specific active site. This promiscuous behavior means that while they may show activity in various disease-related assays, it is likely an artifact of their chemical instability and reactivity rather than targeted modulation of a specific disease pathway.

The 2,5-dimethylpyrrole scaffold has served as a foundational structure for the development of novel small-molecule inhibitors of HIV-1 entry. These inhibitors are designed to target the HIV envelope glycoprotein (B1211001) 41 (gp41), a critical component of the viral fusion machinery. The gp41 protein mediates the fusion of the viral and host cell membranes by forming a six-helix bundle (6-HB) structure. Pyrrole derivatives have been engineered to interact with a highly conserved hydrophobic pocket on the gp41 N-terminal heptad repeat (NHR) trimer, thereby inhibiting the formation of this essential 6-HB structure and blocking viral entry into the cell.

Optimization of an initial lead compound led to the discovery of a series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole compounds with significantly improved anti-HIV-1 activity. Another derivative, NSPD-12m, also demonstrated strong anti-HIV-1 activity by targeting gp41. Site-directed mutagenesis studies have indicated that a lysine (B10760008) residue (K574) within the gp41 pocket region is a key interaction point for these inhibitors.

| Compound | Activity Type | Measured Value (µM) | Target/Assay |

|---|---|---|---|

| Compound 13a | IC50 | 4.4 | gp41 6-HB Formation |

| Compound 13a | EC50 | 3.2 | HIV-1 Replication (MT-2 cells) |

| Compound 13j | IC50 | 4.6 | gp41 6-HB Formation |

| Compound 13j | EC50 | 2.2 | HIV-1 Replication (MT-2 cells) |

Data for a series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives, showing their potency in inhibiting both the gp41 fusion mechanism and viral replication.

Elucidation of Cellular Mechanisms of Action

Further investigation into the biological activity of this compound and its derivatives has focused on understanding their mechanisms of action at a cellular level. These studies have explored their effects on both pathogenic microorganisms within host cells and on mammalian cell cultures used in biopharmaceutical production.

Inhibition of Intracellular Mycobacteria Growth in Cellular Models

A significant area of research has been the evaluation of N-phenyl-2,5-dimethylpyrrole derivatives for their ability to combat mycobacterial infections, particularly the strains that can survive and replicate within macrophages. nih.gov The rationale for designing these compounds was to achieve sufficient lipophilicity to penetrate both the mycobacterial cell wall and the host macrophage membrane, thereby targeting intracellular pathogens. nih.gov

One derivative, compound 5d, which shares the core 2,5-dimethylpyrrole structure, has demonstrated notable efficacy against intracellular Mycobacterium aurum. nih.gov In cellular models, this compound was able to inhibit the growth of these intracellular mycobacteria at a concentration of 1.95 µg/mL. nih.gov This level of activity is particularly promising as it is lower than the concentration required to inhibit the same mycobacteria in a free, extracellular environment, suggesting that the compound is effective within the host cell. nih.gov The activity profile of this derivative against intracellular mycobacteria has been shown to be similar to that of the frontline anti-tuberculosis drug, isoniazid. nih.gov Time-kill assays have further characterized the bacteriostatic nature of these compounds against Mycobacterium tuberculosis (MTB) H37Rv. nih.gov

| Compound Derivative | Target Organism (Intracellular) | Effective Inhibitory Concentration | Reference |

| N-phenyl-2,5-dimethylpyrrole derivative (5d) | Mycobacterium aurum | 1.95 µg/mL | nih.gov |

Investigation into Effects on Mammalian Cell Cultures (e.g., stimulation of monoclonal antibody production in recombinant Chinese Hamster Ovary (rCHO) cells)

The effects of derivatives of this compound have also been explored in the context of biopharmaceutical manufacturing. Specifically, a derivative known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) was identified from a screening of over 23,000 chemicals for its ability to enhance the production of monoclonal antibodies (mAbs) in recombinant Chinese Hamster Ovary (rCHO) cells. nih.govsemanticscholar.orgnih.gov

The addition of MPPB to rCHO cell cultures was found to stimulate mAb production. nih.gov Mechanistically, the compound was observed to suppress cell growth while simultaneously increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.govplos.org This suggests a metabolic shift in the cells, favoring protein production over proliferation.

A structure-activity relationship study was conducted to identify the most effective part of the MPPB molecule responsible for this enhanced production. semanticscholar.org This investigation revealed that the 2,5-dimethylpyrrole moiety is the most active chemical structure for increasing cell-specific productivity while maintaining cell viability. nih.govplos.org In fact, the addition of 2,5-dimethylpyrrole alone resulted in a 2.2-fold increase in cell-specific productivity compared to control conditions. nih.gov

Furthermore, the use of these compounds has been shown to influence a critical quality attribute of therapeutic mAbs: N-linked glycan galactosylation. semanticscholar.org MPPB was found to suppress the galactosylation of the monoclonal antibody, which can be a valuable tool for controlling the quality of the final biopharmaceutical product. nih.govplos.org

| Compound/Derivative | Effect on rCHO Cells | Key Findings | Reference(s) |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) | Increased monoclonal antibody production | Suppressed cell growth, increased intracellular ATP, and suppressed galactosylation. | nih.govnih.govplos.org |

| 2,5-dimethylpyrrole | Increased cell-specific productivity | Identified as the most active component of MPPB, leading to a 2.2-fold increase in productivity. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in the Study of 3 2,5 Dimethyl Pyrrol 1 Ylmethyl Benzoic Acid

Molecular Docking Simulations for Predicting Ligand-Protein Interaction Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid, molecular docking simulations could be employed to screen its potential as an inhibitor for various enzymes. For instance, studies on similar pyrrole-based compounds have shown inhibitory activity against enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), which are known antibacterial and antitubercular targets. mdpi.comnih.govresearchgate.net

A hypothetical docking study of this compound against a target protein would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a scoring function to rank the different binding poses. The results would typically be presented in a table summarizing the binding affinity (often in kcal/mol) and detailing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Enzyme A | -8.5 | TYR158, SER120 | Hydrogen Bond |

| PHE223, TRP131 | Hydrophobic | ||

| Enzyme B | -7.9 | ARG87 | Hydrogen Bond, Pi-Cation |

| LEU99, VAL115 | Hydrophobic |

Molecular Dynamics Simulations for Assessing Biomolecular Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules.

For the this compound-protein complex, an MD simulation would assess the stability of the binding pose predicted by docking. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues would be monitored. A stable complex would be indicated by low and converging RMSD values over the simulation period. These simulations can also reveal important conformational changes in the protein upon ligand binding.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) Analysis, Natural Bond Orbital (NBO) Interactions)

Quantum chemical calculations provide detailed information about the electronic structure of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular and intermolecular bonding and interaction among bonds, providing insights into the charge transfer and stabilization energies within the molecule.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Properties (e.g., UV-Vis Spectroscopy) and Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions, Electron Localization Function (ELF))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT can be used to predict various properties of this compound:

Spectroscopic Properties: DFT calculations can simulate the UV-Vis absorption spectrum, predicting the absorption maxima (λmax) which can be correlated with experimental data.

Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, indicating the regions that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule.

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron in the neighborhood space of a reference electron, which helps in understanding the nature of chemical bonds.

In Silico Prediction of Temperature-Dependent Thermodynamic Characteristics

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. This information is valuable for understanding the stability and behavior of this compound under different temperature conditions.

Advanced Research Methodologies and Analytical Approaches for Pyrrole Benzoic Acid Compounds

In Vitro Assays for Preliminary Biological Activity Evaluation

Initial screening of a compound's biological activity is a critical step in pharmaceutical research. For pyrrole-containing structures, which are known for their potential antimicrobial properties, in vitro assays are indispensable. nih.gov

Broth Dilution Assay for Antimicrobial Activity

The broth dilution assay is a cornerstone technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

In this method, serial dilutions of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid would be prepared in a liquid growth medium in microtiter plates. Standardized suspensions of various bacterial and fungal strains would then be added to the wells. After an incubation period, typically 18-24 hours, the plates are visually inspected for microbial growth. The lowest concentration of the compound that shows no turbidity is recorded as the MIC. This quantitative result is fundamental for assessing the potency of the compound against a spectrum of pathogens. For instance, studies on analogous 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide derivatives have utilized this method to identify compounds with significant antimicrobial activity, showing MIC values in the range of 1-4 μg/ml against certain strains. researchgate.net

| Microorganism | Typical MIC Range (µg/mL) for Active Pyrrole (B145914) Analogs |

|---|---|

| Staphylococcus aureus | 1 - 125 |

| Bacillus subtilis | 1 - 125 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

Spectroscopic and Spectrometric Techniques for Precise Structural Elucidation

To unequivocally confirm the identity and purity of a synthesized compound like this compound, a combination of spectroscopic and spectrometric methods is employed. researchgate.netresearchgate.net

Fourier-transform infrared spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. For example, a broad peak in the 2500-3300 cm⁻¹ region would indicate the O-H stretch of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Bands associated with C-H stretching of the methyl and aromatic groups would appear around 2850-3000 cm⁻¹, while C=C stretching from the aromatic and pyrrole rings would be observed in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the benzoic acid ring, the methylene (B1212753) bridge (-CH₂-), the pyrrole ring, and the two methyl groups (-CH₃). The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), carbons of the aromatic and pyrrole rings, the methylene bridge carbon, and the methyl group carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition and exact mass of a molecule with high accuracy. For this compound (C₁₄H₁₅NO₂), HRMS would provide a precise mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.netmdpi.com

| Technique | Expected Observations for this compound |

|---|---|

| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |

| ¹H NMR | Distinct signals for aromatic, methylene, pyrrole, and methyl protons with appropriate integrations |

| ¹³C NMR | Signals for carbonyl, aromatic, pyrrole, methylene, and methyl carbons |

| HRMS | Precise m/z value corresponding to the exact mass of the molecular formula C₁₄H₁₅NO₂ |

Crystallographic Analysis for Solid-State Structural Characterization

X-ray Crystal Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. mdpi.com For this compound, a single-crystal X-ray analysis would provide unambiguous proof of its structure, including the substitution pattern on the benzoic acid ring and the connectivity of the pyrrole and methyl groups. The resulting crystal structure data, including unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases.

Intermolecular Interaction Analysis in Crystalline States

Understanding the non-covalent interactions within a crystal is key to comprehending its stability, polymorphism, and physical properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii.

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions. nih.gov The plot is a scattergram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions (e.g., H···H, C···H, O···H) produce distinct patterns on the plot. For this compound, one would anticipate significant contributions from O···H contacts, representing hydrogen bonding between the carboxylic acid groups, as well as H···H and C···H contacts, which are typically abundant in organic molecules. nih.gov Analysis of these plots allows for a detailed understanding of the crystal packing forces.

Challenges and Considerations in Researching 3 2,5 Dimethyl Pyrrol 1 Ylmethyl Benzoic Acid and Its Derivatives

Addressing Issues Related to Pan-Assay Interference Compounds (PAINS) and Non-Specific Biological Activity

A significant challenge in the preclinical evaluation of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid and its analogs is their classification as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be active in a wide range of biological assays, not through specific interaction with the intended target, but due to non-specific mechanisms. These mechanisms can include chemical reactivity, redox cycling, metal chelation, aggregation, or interference with assay detection technologies.

Derivatives of 2,5-dimethyl pyrrol-1-yl-benzoic acid have been identified as PAINS, which raises concerns about the validity of their reported biological activities. For instance, conflicting data has emerged regarding their efficacy as EPH-ephrin antagonists. Initial reports suggested inhibitory activity in the low micromolar range, while subsequent studies found them to be significantly less potent. This discrepancy highlights the classic issue with PAINS: they can produce seemingly positive results in initial screenings that are not reproducible or are found to be artifactual upon further investigation.

The promiscuous biological activity attributed to the 2,5-dimethyl pyrrol-1-yl class of compounds is thought to be a consequence of the chemical entities they form in solution. This non-specific activity complicates the interpretation of screening results and can lead to the misallocation of resources in drug discovery pipelines. Therefore, when investigating compounds like this compound, it is imperative to employ rigorous secondary and orthogonal assays to confirm that any observed biological effect is due to a specific, on-target interaction rather than a PAINS-related artifact.

| Challenge | Description | Implication for Research |

| PAINS Classification | Derivatives of 2,5-dimethyl pyrrol-1-yl-benzoic acid are known to act as Pan-Assay Interference Compounds. | Reported biological activities may be due to non-specific interactions or assay artifacts, requiring thorough validation. |

| Non-Specific Biological Activity | These compounds can show activity across a multitude of unrelated biological assays. | Difficulty in identifying a true, specific biological target, leading to potential misinterpretation of the compound's mechanism of action. |

| Data Inconsistency | Significant discrepancies have been reported in the biological data for this class of compounds. | Challenges in reproducing findings and establishing a clear structure-activity relationship. |

Understanding Chemical Stability and Reactivity in Experimental Conditions, including observed polymerization in solution

The chemical nature of the 2,5-dimethylpyrrole moiety is central to the challenges encountered when studying this compound and its derivatives. Pyrrole (B145914) rings, particularly when substituted with electron-donating methyl groups, can be susceptible to oxidation and polymerization.

It has been demonstrated that 2,5-dimethyl pyrrol-1-yl-benzoic acids can spontaneously form a mixture of polymers, with an average molecular mass of 40 kDa. This polymerization is a critical factor to consider, as the resulting polymeric species are likely the chemical entities responsible for the promiscuous biological activity observed. The formation of these polymers can be influenced by experimental conditions such as exposure to air, light, and the solvent environment. For example, it has been observed that upon exposure to air, a freshly synthesized and inactive 2,5-dimethyl pyrrol-1-yl derivative gained a brown color and concurrently became a potent inhibitor in a biological assay. This transformation strongly suggests that an oxidation-driven polymerization process leads to the formation of the active species.

This inherent reactivity and tendency to polymerize present significant hurdles in maintaining the integrity of the compound during experimental procedures. The actual concentration of the monomeric form of the compound in solution may be unknown and constantly changing, leading to variability in experimental outcomes.

| Property | Description | Experimental Consequence |

| Chemical Stability | The 2,5-dimethylpyrrole ring is prone to oxidation, especially when exposed to air. | The compound can degrade or be converted into other species during storage and experimentation, leading to a lack of reproducibility. |

| Reactivity | The electron-rich pyrrole core can react with various components of a biological assay. | Potential for covalent modification of proteins or other biomolecules, resulting in non-specific inhibition or activation. |

| Polymerization | In solution, these compounds can spontaneously form a mixture of polymers. | The observed biological activity may be attributable to the polymer rather than the monomer, confounding structure-activity relationship studies. |

Strategies for Mitigating Inconsistencies in Reported Biological Data for Reactive Compounds

The inconsistencies in the biological data for reactive compounds like this compound necessitate a strategic approach to experimental design and data interpretation. The difficulties encountered in handling such compounds in biochemical assays are reflected in the divergent binding data reported in the literature.

To mitigate these challenges and generate reliable data, several strategies can be employed:

Compound Purity and Stability Assessment: It is crucial to rigorously assess the purity of the compound immediately before use. Techniques such as NMR and LC-MS should be used to confirm the identity and integrity of the compound. Furthermore, the stability of the compound under the specific assay conditions (e.g., buffer composition, temperature, light exposure) should be evaluated over the time course of the experiment.

Use of Freshly Prepared Solutions: To minimize the impact of degradation and polymerization, solutions of the compound should be prepared fresh from a solid sample for each experiment. Prolonged storage of solutions, especially at room temperature and exposed to light and air, should be avoided.

Orthogonal Assays: A key strategy to validate a biological hit is the use of orthogonal assays. These are assays that measure the same biological endpoint but use a different technology or principle. If a compound shows activity in multiple, distinct assay formats, it increases the confidence that the observed activity is genuine and not an artifact of a particular technology.

Direct Target Engagement Studies: Techniques that directly measure the binding of the compound to its intended target, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can provide definitive evidence of a specific interaction. These methods are less prone to interference from reactive species compared to many cell-based or enzymatic assays.

Structure-Activity Relationship (SAR) Analysis: A well-defined SAR, where small, systematic changes to the molecule's structure lead to predictable changes in activity, can provide strong evidence for a specific binding mode. The absence of a clear SAR may suggest non-specific activity.

Transparent Reporting: When publishing data on reactive compounds, it is essential to provide detailed information about compound handling, storage, and the specific experimental conditions used. This transparency allows other researchers to better assess the reliability of the data and to reproduce the experiments accurately.

By implementing these strategies, researchers can navigate the challenges posed by reactive compounds like this compound and its derivatives, leading to more robust and reliable biological data.

Future Research Directions and Potential Academic Contributions

Development of Novel Synthetic Strategies Aimed at Enhancing Stability, Selectivity, and Potency

Future synthetic research on 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid should focus on creating more efficient and versatile synthetic routes. One promising avenue is the development of one-pot reactions, such as the hetero-Diels-Alder/ring contraction cascade, which has been shown to be an efficient method for synthesizing N-arylpyrroles. rsc.orgworktribe.comresearchgate.net Adapting such a strategy could streamline the synthesis of the core structure. Additionally, exploring novel protection strategies for the pyrrole (B145914) and benzoic acid functional groups during synthesis could lead to higher yields and purity. nih.gov

Further research could focus on modifying the existing scaffold to enhance its pharmacological properties. For instance, the stability of benzoic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring. nih.govdtu.dk Systematic variations of the substitution pattern on the benzoic acid ring could be explored to improve metabolic stability and pharmacokinetic profiles. Similarly, modifications to the dimethyl-pyrrol moiety could be investigated to enhance target binding and potency. The introduction of different functional groups could be guided by structure-activity relationship (SAR) studies to optimize the compound's biological activity. chemheterocycles.com

Deeper Elucidation of Specific Molecular Targets and Precise Mechanisms of Action via Advanced Biochemical and Biophysical Techniques

A critical area for future research is the identification and validation of the specific molecular targets of this compound. A suite of advanced biochemical and biophysical techniques can be employed for this purpose. nih.govnuvisan.comnih.gov

Initially, affinity-based pull-down methods, where the compound is immobilized and used to capture its binding partners from cell lysates, can provide a direct approach to target identification. nih.gov The captured proteins can then be identified using mass spectrometry. nih.gov Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), which measures the change in a protein's stability upon ligand binding, offer an alternative approach that does not require chemical modification of the compound. nih.gov

Once potential targets are identified, biophysical techniques can be used to characterize the binding interaction in detail. Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of the compound with its target. nih.govnuvisan.com Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of binding, offering insights into the driving forces of the interaction. nih.govnuvisan.com For structural elucidation of the binding mode, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. nih.gov

| Technique | Application in Target Identification and Validation |

| Affinity Chromatography | Immobilized compound is used to "pull down" binding proteins from a complex mixture for identification. acs.org |

| Mass Spectrometry (MS) | Used to identify the proteins that bind to the compound in affinity-based methods. nih.gov |

| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics between the compound and its potential target protein in real-time. nuvisan.com |

| Isothermal Titration Calorimetry (ITC) | Determines the thermodynamic profile of the binding interaction, including enthalpy and entropy changes. nuvisan.com |

| Nuclear Magnetic Resonance (NMR) | Provides structural information about the compound-target complex in solution. nih.gov |

| X-ray Crystallography | Determines the three-dimensional structure of the compound bound to its target at atomic resolution. nih.gov |

Application of Cutting-Edge Computational Techniques for Rational Design of Improved Analogs

Computational chemistry offers powerful tools for the rational design of improved analogs of this compound. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches that can be utilized. acs.orgnih.gov

In SBDD, if the three-dimensional structure of the molecular target is known, molecular docking simulations can be used to predict the binding mode and affinity of new analogs. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. researchgate.net Molecular dynamics (MD) simulations can further be employed to study the stability of the compound-target complex and to understand the dynamic nature of their interactions.

In the absence of a target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. By correlating the chemical structures of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov Pharmacophore modeling can also be used to identify the key chemical features required for biological activity, guiding the design of novel scaffolds.

Exploration of Targeted Derivatization Strategies to Overcome PAINS Characteristics and Improve Specificity

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays, often through non-specific mechanisms, which can lead to false-positive results in high-throughput screening. While the PAINS potential of this compound has not been explicitly determined, its chemical structure could contain features that may lead to such behavior.

Future research should include a thorough evaluation of the compound for PAINS characteristics. If any are identified, targeted derivatization can be employed to mitigate these issues. jfda-online.comtaylorandfrancis.com This involves chemically modifying the problematic substructures to reduce non-specific interactions while preserving or enhancing the desired biological activity. For example, if the compound is found to be a promiscuous aggregator, modifications to its lipophilicity and hydrogen bonding properties could be explored.

Furthermore, targeted derivatization can be used to improve the selectivity of the compound for its intended target over off-targets. By systematically modifying different parts of the molecule and assessing the impact on activity against a panel of related and unrelated targets, analogs with improved specificity can be developed. This process can be guided by computational modeling to predict which modifications are most likely to enhance selectivity. libretexts.orgtandfonline.com

Investigation into Novel Biological Research Areas for Undiscovered Pharmacological Potential

The broad pharmacological potential of both pyrrole and benzoic acid derivatives suggests that this compound could have therapeutic applications in a variety of disease areas. preprints.orgmdpi.com A systematic investigation into novel biological research areas could uncover previously undiscovered pharmacological potential.

Given that pyrrole-containing compounds have shown promise as anticancer, anti-inflammatory, antiviral, and antimycobacterial agents, screening this compound and its analogs in assays relevant to these conditions is a logical starting point. nih.gov For instance, its potential as a dual inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) could be explored for anti-inflammatory applications. nih.gov

Q & A

Q. What computational methods are recommended for modeling the electronic structure of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used for accurate electronic structure calculations. The inclusion of exact exchange terms, as demonstrated by Becke (1993), improves thermochemical accuracy for heterocyclic systems. Basis sets like 6-31G(d) or def2-TZVP should be employed, and results should be validated against experimental spectroscopic data (e.g., NMR, IR) to confirm bond polarization and charge distribution .

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is optimal for small-molecule refinement. Key steps include:

- Importing high-resolution X-ray diffraction data.

- Applying restraints for flexible pyrrolidinylmethyl groups to address thermal motion discrepancies.

- Validating hydrogen bonding networks using OLEX2 integration. SHELX’s robustness in handling twinned data makes it suitable for resolving ambiguities in asymmetric unit packing .

Q. What analytical techniques are suitable for quantifying this benzoic acid derivative in biological matrices?

LC-MS platforms, as described by Creative Proteomics, can be adapted for quantification. Method optimization includes:

- Using reverse-phase C18 columns with 0.1% formic acid in mobile phases.

- Calibration with deuterated internal standards (e.g., d₆-benzoic acid) to correct matrix effects.

- Monitoring the [M-H]⁻ ion (m/z ~260–280) in negative-ion mode for enhanced sensitivity .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental vibrational spectra be resolved?

Contradictions often arise from incomplete basis sets or neglect of anharmonic effects. Mitigation strategies include:

Q. What synthetic challenges arise during the functionalization of the pyrrolidinylmethyl group?

Steric hindrance from the 2,5-dimethyl substituents complicates regioselective alkylation. Strategies to address this:

- Employing bulky protecting groups (e.g., Boc) for benzoic acid activation.

- Using Pd-catalyzed C–H activation under mild conditions (e.g., 80°C) to minimize decomposition. Reaction progress should be monitored via in-situ FTIR to track carbonyl intermediates .

Q. How can crystallographic disorder in the pyrrolidinylmethyl moiety be modeled?

Multi-component refinement in SHELXL is required. Steps include:

- Assigning partial occupancy to disordered methyl groups.

- Applying ISOR and DELU restraints to stabilize thermal parameters.

- Validating against Hirshfeld surface analysis to confirm intermolecular interactions .

Methodological Comparison Tables

Q. Table 1: Computational Methods for Electronic Structure Analysis

| Method | Functional/Basis Set | Accuracy (kcal/mol) | Application to Heterocycles | Reference |

|---|---|---|---|---|

| B3LYP/6-31G(d) | Hybrid (exact exchange) | ±2.4 | Charge distribution | |

| M06-2X/def2-TZVP | Meta-GGA | ±3.1 | Solvent effects |

Q. Table 2: LC-MS Parameters for Benzoic Acid Derivatives

| Parameter | Optimal Setting | Sensitivity (LOD) | Matrix Compatibility | Reference |

|---|---|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | 0.1 ng/mL | Plasma, urine | |

| Ionization Mode | ESI⁻ | m/z 260–280 | High salt tolerance |

Key Considerations for Researchers

- Data Validation : Cross-check computational results with experimental techniques (e.g., X-ray, NMR) to resolve contradictions.

- Advanced Refinement : Use SHELX’s TWIN and BASF commands for twinned crystals, ensuring R-factor convergence below 5% .

- Methodological Synergy : Combine DFT-predicted reaction pathways with LC-MS metabolite profiling for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.